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molecular formula C10H10BrNO3 B8283840 4-Amino-2-(4-bromophenyl)-4-oxobutanoic acid

4-Amino-2-(4-bromophenyl)-4-oxobutanoic acid

Cat. No. B8283840
M. Wt: 272.09 g/mol
InChI Key: GYBDMYUHOJYANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07476759B2

Procedure details

A suspension of benzyl 4-amino-2-(4-bromophenyl)-4-oxobutanoate (1.53 g, 4.22 mmol) and platinum(IV) oxide (30 mg) in ethanol (100 mL) was stirred under an hydrogen atmosphere for 2 h. After replacement of hydrogen with nitrogen the crude reaction mixture was filtered through a thin pad of celite and the filtrate evaporated to dryness to give the title compound as a cream coloured solid (1.14 g, 100%). LC/MS: 2.36 min; z/e 272 and 274, calcd (M+1) 272 and 274. 1H NMR (400 MHz: DMSO-d6): 7.50 (2H), 7.30 (1H), 7.20 (2H), 6.80 (1H), 3.90 (1H), 2.80 (1H), 2.40 (1H).
Name
benzyl 4-amino-2-(4-bromophenyl)-4-oxobutanoate
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[O:22])[CH2:3][CH:4]([C:15]1[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][CH:16]=1)[C:5]([O:7]CC1C=CC=CC=1)=[O:6]>C(O)C.[Pt](=O)=O>[NH2:1][C:2](=[O:22])[CH2:3][CH:4]([C:15]1[CH:16]=[CH:17][C:18]([Br:21])=[CH:19][CH:20]=1)[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
benzyl 4-amino-2-(4-bromophenyl)-4-oxobutanoate
Quantity
1.53 g
Type
reactant
Smiles
NC(CC(C(=O)OCC1=CC=CC=C1)C1=CC=C(C=C1)Br)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an hydrogen atmosphere for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After replacement of hydrogen with nitrogen the crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a thin pad of celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(CC(C(=O)O)C1=CC=C(C=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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